4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-Methoxy-4-methylphenoxy)ethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds like bromoethane or chloroethane in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with new functional groups introduced through nucleophilic substitution.
Scientific Research Applications
4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride
- 2-Methoxy-4-methylphenol
- (2-Methoxy-4-methylphenoxy)acetic acid
Uniqueness
4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12-3-4-14(15(11-12)17-2)18-10-7-13-5-8-16-9-6-13;/h3-4,11,13,16H,5-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZTXFIADTXBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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